molecular formula C15H11ClN2O2 B8605275 6-((6-chloropyridin-3-yl)methoxy)quinolin-2(1H)-one

6-((6-chloropyridin-3-yl)methoxy)quinolin-2(1H)-one

Cat. No.: B8605275
M. Wt: 286.71 g/mol
InChI Key: AQZIYMMSIZNVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((6-chloropyridin-3-yl)methoxy)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

6-[(6-chloropyridin-3-yl)methoxy]-1H-quinolin-2-one

InChI

InChI=1S/C15H11ClN2O2/c16-14-5-1-10(8-17-14)9-20-12-3-4-13-11(7-12)2-6-15(19)18-13/h1-8H,9H2,(H,18,19)

InChI Key

AQZIYMMSIZNVIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1OCC3=CN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-5-(chloromethyl)pyridine (0.995 g, 6.14 mmol) was added slowly to a well-stirred mixture of 6-hydroxyquinolin-2(1H)-one (0.9 g, 5.58 mmol), K2CO3 (1.158 g, 8.38 mmol) and potassium iodide (0.927 g, 5.58 mmol) in DMF (18 mL) at 40° C. The reaction mixture was stirred at 40° C. for 18 h and poured into ice/water. The suspension was filtered and the filter cake taken up in methanol/DCM and purified by flash chromatography on silica gel using 1-5% (10% ammonium hydroxide in methanol)/DCM. The desired fractions were concentrated to give 6-((6-chloropyridin-3-yl)methoxy)quinolin-2(1H)-one as a beige solid (1.0 g, 63%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.69 (1H, s), 8.55 (1H, d, J=2.01 Hz), 7.98 (1H, dd, J=8.03, 2.51 Hz), 7.85 (1H, d, J=9.54 Hz), 7.58 (1H, d, J=8.03 Hz), 7.18-7.32 (2H, m), 6.51 (1H, d, J=9.54 Hz), 5.19 (2H, s). LCMS: R.T.=3.07; [M+H]+=287.01.
Quantity
0.995 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.158 g
Type
reactant
Reaction Step One
Quantity
0.927 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.